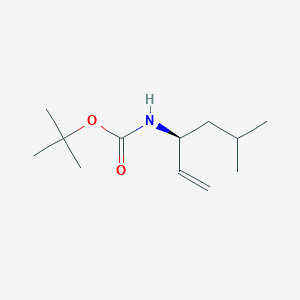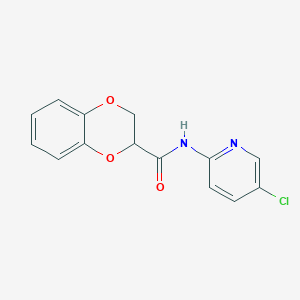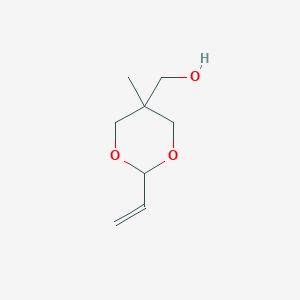
(2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol: is an organic compound with the molecular formula C8H14O3. It is a derivative of dioxane, a six-membered ring containing two oxygen atoms. This compound is characterized by the presence of an ethenyl group and a hydroxymethyl group attached to the dioxane ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol typically involves the reaction of 2-methyl-1,3-dioxane with formaldehyde and a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can undergo hydrogenation to form the corresponding ethyl derivative.
Substitution: The hydroxymethyl group can be substituted with various nucleophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)aldehyde or (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: (2-Ethyl-5-methyl-1,3-dioxan-5-yl)methanol.
Substitution: Various ethers or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of polymers and resins.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol involves its reactivity due to the presence of the ethenyl and hydroxymethyl groups. These functional groups allow the compound to participate in various chemical reactions, making it a valuable intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol: Similar structure but with different substituents.
(5-Ethyl-1,3-dioxan-5-yl)methanol: Contains an ethyl group instead of an ethenyl group.
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Another derivative with different substituents.
Uniqueness:
- The presence of the ethenyl group in (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol makes it more reactive in certain types of chemical reactions, such as polymerization and addition reactions.
- Its unique structure allows for the synthesis of a wide range of derivatives with potential applications in various fields.
Propriétés
Numéro CAS |
3936-82-1 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(2-ethenyl-5-methyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C8H14O3/c1-3-7-10-5-8(2,4-9)6-11-7/h3,7,9H,1,4-6H2,2H3 |
Clé InChI |
KMXIAPUAVNXUND-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)C=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(morpholin-4-yl)propyl]-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14143203.png)
![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)

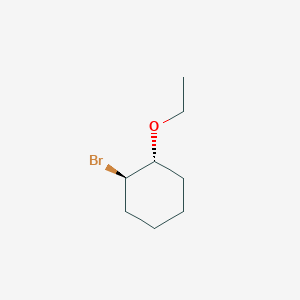
![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)

![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
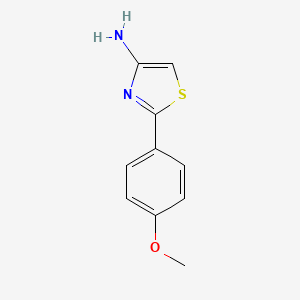
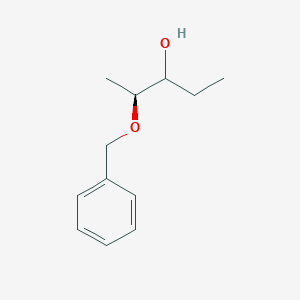
![13-benzyl-14-ethyl-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14143255.png)
